molecular formula C16H14N4OS B2895634 4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole CAS No. 671199-35-2

4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole

Cat. No. B2895634
M. Wt: 310.38
InChI Key: NFRGIKMRXSNQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of [1,2,4]Triazolo[4,3-a]quinoxaline . Quinoxaline derivatives have been used as a template for ongoing research .


Synthesis Analysis

The synthesis of related compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of related compounds was confirmed by different spectral data and elemental analyses .


Chemical Reactions Analysis

The new compounds were synthesized via aromatic nucleophilic substitution . The Michael reaction has also been used in the synthesis of related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds were studied using various methods . For example, the DNA-binding affinities of some compounds were evaluated .

Scientific Research Applications

Anticancer Activity

Researchers have synthesized a series of [1,2,4] triazole [4,3-b] [1,2,4,5] tetrazine derivatives, including compounds structurally related to 4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole, demonstrating notable anticancer activities against various cancer cell lines such as human lung cancer, colorectal adenocarcinoma, and human colon carcinoma (Pei et al., 2022). Furthermore, another study synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives aiming to enhance anticancer activity, achieving promising results in vitro against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).

Antimicrobial Activity

Compounds bearing the triazoloquinoline core have been evaluated for their antimicrobial efficacy. For instance, novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety demonstrated pronounced cancer cell growth inhibitory effects and showcased potential as antimicrobial agents with specific derivatives eliciting significant antibacterial activity (Korcz et al., 2018). Additionally, some newly synthesized 3,4,5-trisubstituted 1,2,4-triazole derivatives were studied for their antimicrobial activity, with certain compounds showing higher antifungal than antibacterial activity, suggesting their utility in addressing microbial infections (Yurttaş et al., 2020).

Antitubercular Agents

The exploration of triazoloquinoline derivatives extends to the search for novel antitubercular agents. A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines were synthesized and showed significant antitubercular activity, highlighting the potential of such compounds in contributing to the fight against tuberculosis (Sekhar et al., 2011).

Future Directions

The future directions in the research of related compounds involve the design and synthesis of new derivatives as potential antiviral and antimicrobial agents . There is also interest in exploring these compounds as potential anticancer agents targeting VEGFR-2 kinase .

properties

IUPAC Name

3,5-dimethyl-4-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-10-13(11(2)21-19-10)9-22-16-18-17-15-8-7-12-5-3-4-6-14(12)20(15)16/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRGIKMRXSNQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.